Purity >99% and Freedom from Critical Process Impurities vs. Industry-Standard 97% Material
The Novartis patent WO2011124638A1 describes an improved process that delivers 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one of formula (II) with purity exceeding 99% and further characterises the material as substantially free of inorganic salts, heavy metals, and residual hydrazine [1]. In contrast, the most commonly available commercial grade of this compound is listed at 97% purity (Sigma-Aldrich, Bidepharm, Aladdin) . The 2-percentage-point purity difference, combined with the documented absence of hydrazine (a genotoxic impurity) and heavy-metal catalysts, is critical because the patent explicitly states that final pimobendan API purity “strongly depends on the purity of the corresponding precursor” [1].
| Evidence Dimension | HPLC purity and specified impurity profile |
|---|---|
| Target Compound Data | Purity >99%; substantially free of inorganic salts, heavy metals, and residual hydrazine (WO2011124638A1 process) |
| Comparator Or Baseline | Standard commercial grade: 97% purity (Sigma-Aldrich catalogue; Bidepharm standard purity; Aladdin D590052) |
| Quantified Difference | Absolute purity difference ≥2 percentage points; absence of genotoxic hydrazine vs. no specification provided |
| Conditions | Industrial-scale process per WO2011124638A1; commercial product specifications per vendor certificates of analysis |
Why This Matters
For pharmaceutical intermediate procurement, the documented elimination of hydrazine and heavy metals de-risks downstream cGMP compliance and avoids costly re-purification steps.
- [1] NOVARTIS AG. WO2011124638A1 – Pimobendan manufacturing process. 2011, lines 60–66 and 348–350. https://patents.google.com/patent/WO2011124638A1/en View Source
